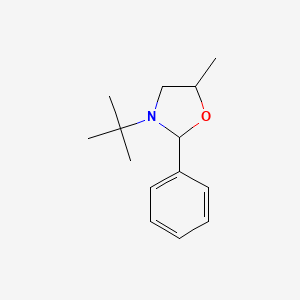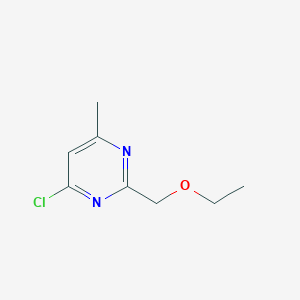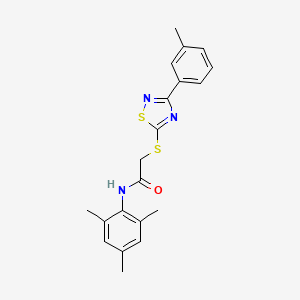![molecular formula C9H8FN3S2 B2911732 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 871801-99-9](/img/structure/B2911732.png)
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Similar compounds have been shown to inhibit the human carbonic anhydrase-ii enzyme (hca-ii), which plays a crucial role in many biological processes .
Result of Action
Similar compounds have shown promising anti-convulsant activity , and cytotoxic activity against certain cell lines .
生化分析
Biochemical Properties
The biochemical properties of 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s unique structure allows it to interact with various biomolecules at the molecular level, influencing their function and activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . More comprehensive studies are needed to fully understand the dosage-dependent effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can affect its localization or accumulation within cells .
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
The synthesis of 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol typically involves the following steps :
Starting Materials: The synthesis begins with 4-fluorobenzylamine and thiocarbohydrazide.
Cyclization: The reaction proceeds through a cyclization process, where the starting materials are heated in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.
化学反应分析
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various substituted derivatives.
科学研究应用
Medicinal Chemistry: The compound has shown promise as an antiviral and anticancer agent. It has been evaluated for its cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma.
Materials Science:
Agricultural Chemistry: The compound has been investigated for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens.
相似化合物的比较
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol can be compared with other similar compounds, such as :
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has similar structural features but contains a chlorine atom instead of a fluorine atom. It has been studied for its antiviral and anticancer properties.
5-(4-Methylphenyl)-1,3,4-thiadiazole-2-thiol: This compound contains a methyl group instead of a fluorine atom and has been investigated for its potential use as an antifungal and antibacterial agent.
5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-thiol: This compound contains a nitro group and has been studied for its potential use as an anti-inflammatory and analgesic agent.
属性
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-3-1-6(2-4-7)5-11-8-12-13-9(14)15-8/h1-4H,5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVPLBFNQFSENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NNC(=S)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2911650.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2911651.png)
![8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911655.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2911657.png)





![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2911666.png)


![4-butoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2911671.png)
![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2911672.png)
